Cas no 33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-)
33145-10-7 structure
Product Name:Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
N.o CAS:33145-10-7
MF:C20H26O2
MW:298.419246196747
CID:309685
PubChem ID:94446
Update Time:2025-04-19
Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,2'-isobutylidenebis(4,6-dimethylphenol)
- 2,2'-(2-methylpropane-1,1-diyl)bis(4,6-dimethylphenol)
- 2,2'-(2-Methylpropylidene)bis(4,6-dimethylphenol)
- 2,2'-(2-Methylpropylidene)bis(4,6-xylenol)
- 2,2'-Isobutylidene-bis(4,6-dimethylphenol)
- 2,4-Xylenol, 6,6'-isobutylidenedi-
- BRN 2148314
- Metaseol
- Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl-
- Vulkanox NKF
- 2-[1-(2-HYDROXY-3,5-DIMETHYL-PHENYL)-2-METHYL-PROPYL]-4,6-DIMETHYL-PHENOL
- 63530-23-4
- SCHEMBL223172
- 2,2'-(2-methylpropylidene)bis[4,6-xylenol]
- 2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenol
- EINECS 251-394-8
- 2,2'-Isobutyliden-bis-(4,6-di-methylphenol)
- 33145-10-7
- 3-06-00-05547 (Beilstein Handbook Reference)
- W-110832
- Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
- Phenol, 2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
- DTXSID50865666
- NS00059381
-
- Inchi: 1S/C20H26O2/c1-11(2)18(16-9-12(3)7-14(5)19(16)21)17-10-13(4)8-15(6)20(17)22/h7-11,18,21-22H,1-6H3
- Chave InChI: SZAQZZKNQILGPU-UHFFFAOYSA-N
- SMILES: OC1C(C)=CC(C)=CC=1C(C1C=C(C)C=C(C)C=1O)C(C)C
Propriedades Computadas
- Massa Exacta: 298.19338
- Massa monoisotópica: 298.193280068g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 3
- Complexidade: 324
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.7
- Superfície polar topológica: 40.5Ų
Propriedades Experimentais
- Densidade: 1.0104 (rough estimate)
- Ponto de ebulição: 399.83°C (rough estimate)
- Índice de Refracção: 1.5680 (estimate)
- PSA: 40.46
Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Literatura Relacionada
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-) Produtos relacionados
- 120-95-6(2,4-bis(2-methylbutan-2-yl)phenol)
- 89-72-5(2-Sec-Butylphenol)
- 112247-07-1(C-UNDECYLCALIX[4]RESORCINARENE MONOHYDRATE)
- 79-74-3(2,5-Di-tert-amylhydroquinone)
- 119-42-6(2-Cyclohexylphenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel